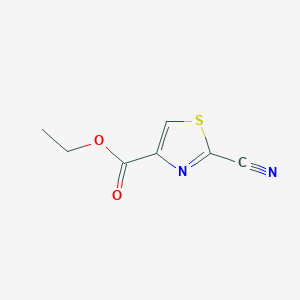![molecular formula C32H27N2O8P B3178801 (11bR)-4-Hydroxy-2,6-bis(4-nitrophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide CAS No. 791616-68-7](/img/structure/B3178801.png)
(11bR)-4-Hydroxy-2,6-bis(4-nitrophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
Overview
Description
(11bR)-4-Hydroxy-2,6-bis(4-nitrophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide is a useful research compound. Its molecular formula is C32H27N2O8P and its molecular weight is 598.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (11bR)-4-Hydroxy-2,6-bis(4-nitrophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11bR)-4-Hydroxy-2,6-bis(4-nitrophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Preparation
This compound is part of a class of compounds with complex nomenclature and significant scientific interest. It's known for its solubility in common organic solvents such as dichloromethane, dioxane, toluene, and methanol and usually supplied as a white crystalline solid. Preparative methods often follow those used for chiral phosphoric acid catalysts, adopting procedures developed for substituted BINOL synthesis (Hutchinson, 2013).
Applications in Catalysis
The compound and its related structures have been used in catalysis. For example, certain complexes of C2-bridged chiral diphosphines, which include similar compounds, have shown good to excellent enantioselectivities in carbonyl-ene reactions (Luo et al., 2010).
Reactions and Structural Studies
These types of compounds have been studied for their reactions under various conditions. One study investigated the reaction of similar compounds with perfluorodiacetyl and analyzed their steric structures using NMR and IR spectroscopy (Konovalova et al., 2005). Another study focused on the crystal structure of related ligands used in catalysts for asymmetric alkene hydroformylation (Hariharasarma et al., 1999).
Other Studies and Syntheses
Further research includes the synthesis and application of related structures in various chemical processes. Studies have explored the synthesis of dibenzothiepin derivatives for electrochromic applications (Ishigaki et al., 2022) and developed protocols for synthesizing seven- and eight-membered phosphorus heterocycles (Kanduluru & Cirandur, 2016).
Future Directions
properties
IUPAC Name |
13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N2O8P/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)42-43(39,40)41-31(27)29/h9-18H,1-8H2,(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXOXEKKLIMHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=C(C=C6)[N+](=O)[O-])O)C7=CC=C(C=C7)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11bR)-4-Hydroxy-2,6-bis(4-nitrophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B3178743.png)







![(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3178794.png)
![Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-](/img/structure/B3178806.png)
